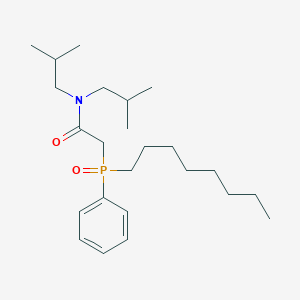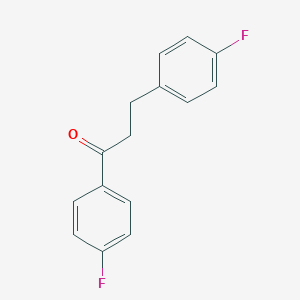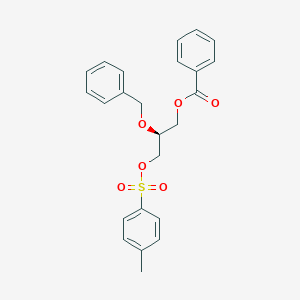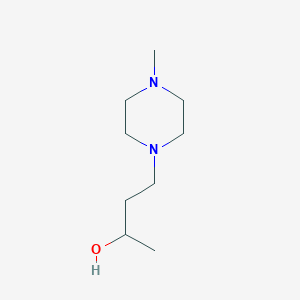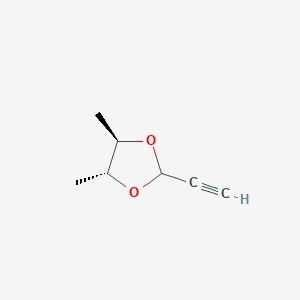
(4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane is a chemical compound that has been the subject of much research in recent years due to its potential applications in the field of medicine. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action is still being studied. In
Scientific Research Applications
((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane has been studied for its potential applications in the field of medicine. Research has shown that this compound has anti-inflammatory and anti-cancer properties, and it has been studied as a potential treatment for a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane has been studied for its potential use as a biosensor for detecting glucose levels in the blood.
Mechanism Of Action
The mechanism of action of ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane is not fully understood, but research has shown that it works by inhibiting the activity of certain enzymes in the body that are involved in inflammation and cancer progression. This compound has also been shown to modulate the activity of certain signaling pathways in the body, which may contribute to its anti-inflammatory and anti-cancer effects.
Biochemical And Physiological Effects
Research has shown that ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane has a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation in the body, and improve cognitive function in animal models. Additionally, ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane has been shown to have antioxidant properties, which may contribute to its potential health benefits.
Advantages And Limitations For Lab Experiments
One advantage of using ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation in the body. Additionally, this compound has low toxicity and is relatively easy to synthesize. One limitation of using ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in the treatment of diseases.
Future Directions
There are many potential future directions for research on ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane. One area of research could focus on optimizing the synthesis method to produce higher yields of this compound. Additionally, further research could be conducted to better understand the mechanism of action of ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane and to identify potential new applications for this compound in the treatment of diseases. Finally, research could be conducted to explore the potential use of ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane as a biosensor for detecting glucose levels in the blood.
In conclusion, ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane is a chemical compound that has shown promise in the field of medicine due to its anti-inflammatory and anti-cancer properties. While the mechanism of action of this compound is not fully understood, research has shown that it has a range of biochemical and physiological effects. Further research is needed to optimize the synthesis method, better understand the mechanism of action, and identify new applications for ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane in the treatment of diseases.
Synthesis Methods
((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane can be synthesized using a variety of methods, including the reaction of 2,3-dimethyl-1,3-butadiene with ethynylmagnesium bromide, followed by oxidation with m-chloroperbenzoic acid. Another method involves the reaction of 2,3-dimethyl-1,3-butadiene with ethynyl lithium, followed by oxidation with hydrogen peroxide. These methods have been shown to be effective in producing high yields of ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane.
properties
CAS RN |
102276-19-7 |
|---|---|
Product Name |
(4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane |
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
(4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H10O2/c1-4-7-8-5(2)6(3)9-7/h1,5-7H,2-3H3/t5-,6-/m1/s1 |
InChI Key |
OSIXJVJSLPNUAS-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](OC(O1)C#C)C |
SMILES |
CC1C(OC(O1)C#C)C |
Canonical SMILES |
CC1C(OC(O1)C#C)C |
synonyms |
1,3-Dioxolane, 2-ethynyl-4,5-dimethyl-, [4R-(2alpha,4alpha,5beta)]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



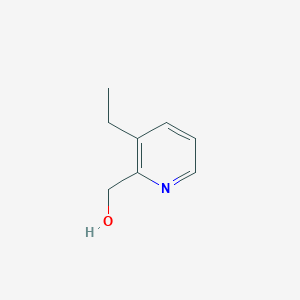
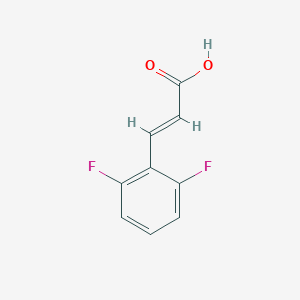

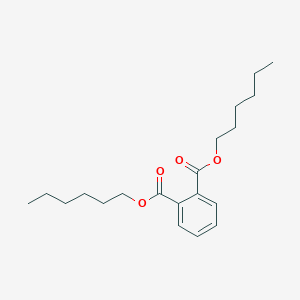
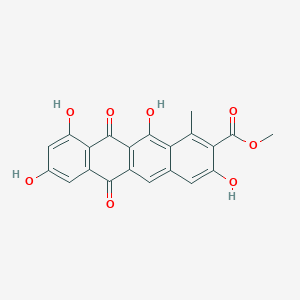
![9-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B34414.png)
